![molecular formula C20H24N2O3S B2405335 Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1211184-84-7](/img/structure/B2405335.png)
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many drugs .
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, a thiophene ring, and a carbamoyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
- Synthesized derivatives of carbazole and thiosemicarbazide, including compounds structurally related to Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate, demonstrated significant antimicrobial and anti-proliferative effects on human leukemic cells and various microbial strains, indicating their potential as therapeutic agents in treating infections and cancer (Al-Mutairi et al., 2019).
Antiparasitic Activity
- Compounds structurally similar to Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate, derived from Piper species, showed notable antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, suggesting potential applications in developing treatments for parasitic infections (Flores et al., 2008).
Synthesis and Characterization
- Innovative synthetic methodologies for creating novel chemical entities closely related to Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate were explored, enhancing our understanding of its chemical properties and potential applications in medicinal chemistry (Velikorodov & Imasheva, 2008).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or signaling . The specific interactions and changes caused by Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate would depend on its specific target(s).
Biochemical Pathways
Given the wide range of pharmaceutical applications of piperidine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Piperidine derivatives have been associated with a variety of effects, depending on their specific targets and modes of action .
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-20(24)17-6-4-16(5-7-17)19(23)21-13-15-8-10-22(11-9-15)14-18-3-2-12-26-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOVECCYVRSFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate |
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